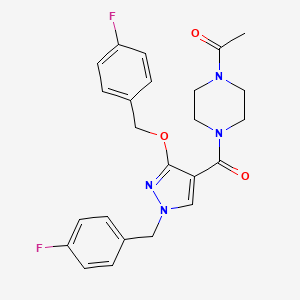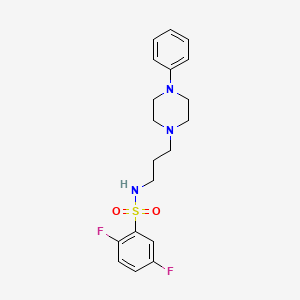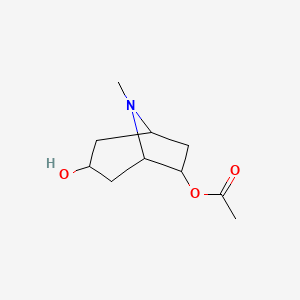![molecular formula C13H16F3N B2541407 1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine CAS No. 1439900-15-8](/img/structure/B2541407.png)
1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine” is a chemical compound with the CAS Number: 1522712-18-0 . It has a molecular weight of 153.15 .
Molecular Structure Analysis
The IUPAC name for this compound is (1-(trifluoromethyl)cyclobutyl)methanamine . The InChI code for this compound is 1S/C6H10F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-4,10H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Reactivity 1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine, due to its unique structural features, is of interest in the field of organic synthesis and chemical reactions. Compounds with cyclobutyl rings, such as 1-phenylcyclobutylamine, have been shown to be both substrates and irreversible inactivators of monoamine oxidase, hinting at the potential reactivity of similar structures in biochemical contexts (Silverman & Zieske, 1986). Furthermore, the synthesis of bicyclo[1.1.1]pentanes (BCPs) as isosteres for drug-like qualities in bioactive molecules, via reactions involving cyclobutyl precursors, underlines the importance of such structures in medicinal chemistry (Shelp & Walsh, 2018).
Catalysis and Chemical Transformations The use of cyclobutyl-containing compounds extends into catalysis and novel chemical transformations. For instance, a tris(benzocyclobutadieno)benzene structure has been synthesized from hexaethynylbenzene, showcasing the versatility of cyclobutyl motifs in complex chemical synthesis and the potential for creating novel materials with unique properties (Diercks & Vollhardt, 1986).
Biological and Medicinal Chemistry In the realm of medicinal chemistry, the structural features of compounds like this compound can lead to novel pharmacological activities. The design and synthesis of derivatives targeting serotonin 5-HT1A receptors, for example, have shown promising results in signal transduction assays and in vivo studies, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).
Material Science and Engineering The application of cyclobutyl-containing compounds is not limited to chemistry and biology. In material science, the synthesis of novel structures with cyclobutyl rings can contribute to the development of new materials with specific mechanical, optical, or electronic properties. The synthesis of complex metal complexes derived from Schiff bases, including those related to the chemical structure of interest, highlights the intersection of organic chemistry and material science in creating compounds with potential applications in catalysis, drug delivery, and more (al-Hakimi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-5-2-1-4-10(11)8-12(9-17)6-3-7-12/h1-2,4-5H,3,6-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUCEDCFIVNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2541325.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2541327.png)
![N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2541328.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one](/img/structure/B2541329.png)
![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2541335.png)




![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)


